alpha-Irone

Enantioselective GC-Olfactometry Chiral Separation Fragrance Chemistry

alpha-Irone (CAS 79-69-6) is a naturally occurring methyl ketone (C14H22O, MW 206.32) belonging to the ionone family of fragrance compounds. It occurs as one of several isomeric forms—including β-irone and γ-irone—found in the essential oils of iris rhizomes (Iris germanica, Iris pallida) and in raspberry, and is responsible for the characteristic violet-like, woody, orris aroma profile of these natural sources.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 79-69-6
Cat. No. B1206951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Irone
CAS79-69-6
Synonymsalpha-irone
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1CC=C(C(C1(C)C)C=CC(=O)C)C
InChIInChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3
InChIKeyJZQOJFLIJNRDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 4 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Irone (CAS 79-69-6): A Methyl Ketone Fragrance Compound with Iris-Derived Organoleptic Properties


alpha-Irone (CAS 79-69-6) is a naturally occurring methyl ketone (C14H22O, MW 206.32) belonging to the ionone family of fragrance compounds . It occurs as one of several isomeric forms—including β-irone and γ-irone—found in the essential oils of iris rhizomes (Iris germanica, Iris pallida) and in raspberry, and is responsible for the characteristic violet-like, woody, orris aroma profile of these natural sources [1]. The compound is commercially available as a colorless to pale yellow liquid with density 0.934 g/mL at 20 °C and refractive index 1.499–1.502 . alpha-Irone is widely employed in fine fragrance formulations as a floral heart note and in flavor applications as a raspberry/strawberry enhancer .

Why alpha-Irone Cannot Be Generically Substituted by Other Ionones or Methylionones in Performance-Driven Formulations


Within the ionone/methylionone fragrance family, structural variations at the ring substitution pattern and double-bond geometry produce substantial differences in olfactory character and potency. While α-ionone and β-ionone provide basic violet notes, they lack the rich, woody-orris complexity and diffusion characteristics unique to irone compounds [1]. More critically, substitution among irone isomers themselves—α-, β-, and γ-irone—or between cis/trans diastereomers yields non-equivalent sensory outcomes: cis-α-irone delivers a clean iris oil odor, whereas trans-α-irone is notably less appreciated organoleptically [2]. Even enantiomeric forms exhibit differential potency, with (+)-cis-α-irone identified as possessing the most interesting organoleptic properties among all resolved enantiomers [3]. Consequently, generic substitution by a structurally related analog—even a different irone isomer or stereoisomer—will alter the olfactory balance, diffusion, and character of a fragrance or flavor composition in ways that are quantifiable and industrially meaningful.

alpha-Irone (CAS 79-69-6): Head-to-Head Performance and Quantitative Differentiation Evidence


Enantioselective Olfactory Evaluation: (+)-cis-α-Irone Demonstrates Superior Organoleptic Properties Among All Resolved Irone Enantiomers

In a direct enantioselective separation study using chiral capillary gas chromatography with GC-sniffing evaluation, the racemates of all five irone isomers (cis-α, trans-α, β, cis-γ, trans-γ) were resolved and the separated pure enantiomers olfactorily characterized [1]. Among the ten resolved enantiomers, (+)-cis-γ-irone and (+)-cis-α-irone were identified as possessing the most interesting organoleptic properties, establishing enantiomeric identity as a critical determinant of olfactory quality [1]. This finding is further reinforced by independent chiral separation methodology demonstrating baseline resolution of all ten irone stereoisomers using cyclodextrin-based GC columns, enabling reproducible quality control and enantiomeric purity verification [2].

Enantioselective GC-Olfactometry Chiral Separation Fragrance Chemistry

Cis/Trans Diastereomer Differentiation: cis-α-Irone Delivers Clean Iris Oil Odor While trans-α-Irone Is Organoleptically Inferior

Diastereomeric forms of alpha-irone exhibit markedly different olfactory profiles despite identical molecular formulas and functional groups. From the standpoint of aroma quality, cis-α-irone presents a clean iris oil odor characteristic of natural orris, whereas the diastereomeric trans-α-irone is described as "less appreciated" [1]. This diastereoselectivity extends across the irone family: cis-γ-irone possesses a powerful and most pleasant violet odor much superior to trans-γ-irone [1]. The commercial product alpha-Irone corresponds generally to the α-isomer mixture, but diastereomeric composition critically determines the perceived quality and authenticity of iris notes .

Diastereoselective Olfaction Structure-Odor Relationships Fragrance Quality Control

Isomeric Odor Quality Divergence: α- and γ-Irones Share Iris Character Whereas β-Irone Resembles β-Ionone (Cedarwood/Violet)

Among the positional double-bond isomers of irone, α-irone and γ-irone exhibit qualitatively similar iris-like odor profiles and are described as "remarkable substances possessing a powerful and most pleasant violet odor much superior to any ionone and methylionone" [1]. In contrast, β-irone diverges significantly in olfactory character, presenting an odor profile described as "quite similar to β-ionone—reminiscent of cedarwood, violet-like upon dilution" [1]. This regioisomeric odor divergence establishes α-irone as the preferred isomer for delivering authentic iris/orris character without cedarwood-woody contamination that would alter fragrance composition balance.

Regioselective Olfaction Isomer Odor Profiling Fragrance Formulation

Comparative Olfactory Potency: α- and γ-Irones Superior to Ionones and Methylionones in Violet Odor Intensity and Pleasantness

In class-level olfactory potency comparisons, α-irone and γ-irone—distinguished from ionones and methylionones by the presence of an additional methyl group on the cyclohexenyl ring—are characterized as "remarkable substances possessing a powerful and most pleasant violet odor much superior to any ionone and methylionone" [1]. While this represents a qualitative rather than quantitative potency statement, the finding is corroborated by commercial usage data: α-irone is employed at lower concentrations than α-ionone to achieve comparable or superior floral diffusion effects, and is specifically noted as "extremely diffusive" and capable of giving "volume and tenacity to compositions" .

Olfactory Potency Ranking Structure-Activity Relationships Fragrance Material Selection

Flavor Profile Specificity: α-Irone Taste Characteristics at 10 ppm Distinct from Generic Ionone Flavor Notes

At a standardized tasting concentration of 10 ppm, alpha-irone exhibits a complex multi-faceted flavor profile characterized as "woody, fruity, raspberry, orris, and berry with seedy nuances" . This profile differentiates α-irone from structurally related flavor compounds: α-ionone typically presents as floral-violet with less woody depth, while β-ionone provides a more straightforward raspberry note without the orris complexity . The combination of woody-orris undertones with berry fruit character makes α-irone uniquely suited for raspberry and strawberry flavor compositions where authentic berry seediness and natural depth are required .

Flavor Chemistry Taste Threshold Characterization Berry Flavor Formulation

alpha-Irone (CAS 79-69-6): Evidence-Backed Research and Industrial Application Scenarios


Chiral Purity Verification and Enantioselective Quality Control in Premium Fragrance Manufacturing

Fine fragrance houses developing premium iris/orris compositions should implement enantioselective GC analysis using cyclodextrin-based chiral columns (e.g., Rt-βDEXcst™) to verify the enantiomeric composition of incoming α-irone batches. As established in Section 3, (+)-cis-α-irone possesses the most interesting organoleptic properties among all ten irone enantiomers [1], and baseline resolution of all irone stereoisomers is achievable with validated GC methods [2]. Procurement specifications should require enantiomeric ratio documentation, and quality control protocols should reject racemic or enantiomerically inconsistent batches that would introduce olfactory variability into finished products [1].

High-Fidelity Iris/Orris Fragrance Formulations Requiring cis-α-Irone Enrichment

Formulators creating authentic iris or orris-centric fine fragrances should specify α-irone material with documented cis-enrichment. The direct head-to-head diastereomer comparison data presented in Section 3 establishes that cis-α-irone delivers a clean iris oil odor whereas trans-α-irone is organoleptically less appreciated [3]. When compounded with α-irisone at a ratio of 1:20 (α-irone:α-irisone), α-irone produces a natural orris effect unattainable with synthetic ionones or methylionones . This scenario applies to luxury perfumery, niche fragrance development, and any application where authentic orris character justifies the premium cost of stereochemically defined α-irone.

Premium Raspberry and Strawberry Flavor Development Leveraging α-Irone's Unique Seedy-Woody Complexity

Flavor chemists developing high-end raspberry or strawberry flavors for beverages, confectionery, or dairy applications should incorporate α-irone at 10 ppm concentration ranges to access its multi-faceted taste profile: woody, fruity, raspberry, orris, and berry with seedy nuances . As established in Section 3, this complexity differentiates α-irone from simpler ionone-based berry flavors that lack orris depth and seedy authenticity. The compound is explicitly permitted as a food additive under GB 2760-1996 and carries FEMA designation 2597 . Procurement for flavor applications should prioritize high-purity α-irone (≥98% sum of isomers) to ensure reproducible sensory impact at low usage levels .

Diffusive Volume Enhancement in Floral Bouquet Perfume Compositions

Perfumers seeking to amplify diffusion, volume, and tenacity in floral compositions—particularly violet, orris, and exotic floral bouquets—should employ α-irone as a performance modifier rather than solely as an odorant. The evidence in Section 3 establishes that α-irone is "extremely diffusive" and provides "volume and tenacity to compositions" beyond its intrinsic odor contribution . When combined with α-irisone at 1:20 ratio, it yields a natural orris effect with enhanced projection . This application leverages the compound's documented physical properties (vapor pressure 0.004190 mm Hg at 25 °C; logP 4.35) that support controlled evaporation and sustained scent release in fine fragrance formulations .

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